molecular formula C10H6ClNO2 B2468570 4-Chloro-2-hydroxyquinoline-3-carbaldehyde CAS No. 100517-42-8

4-Chloro-2-hydroxyquinoline-3-carbaldehyde

Cat. No. B2468570
CAS RN: 100517-42-8
M. Wt: 207.61
InChI Key: YOPNXXIYWLPSPA-UHFFFAOYSA-N
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Description

4-Chloro-2-hydroxyquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO2 . It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehyde and related analogs has been a subject of research over the years . The synthesis involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . A variety of synthesis protocols have been reported, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-hydroxyquinoline-3-carbaldehyde includes a quinoline ring system, which is a bicyclic compound that consists of a benzene ring fused to a pyridine ring . The compound also contains a chlorine atom, a hydroxyl group, and a carbaldehyde group .


Chemical Reactions Analysis

The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs involves various reactions to construct fused or binary quinoline-cord heterocyclic systems . These reactions include intramolecular cyclization of 1,3-diols and reductive elimination followed by dehydrative cyclo-condensation .

Scientific Research Applications

Neuroprotection in Cerebral Ischaemia

A study investigated the effects of IOX3, a derivative related to 4-Chloro-2-hydroxyquinoline-3-carbaldehyde, on transient focal cerebral ischaemia in mice. The compound, when administered prior to the induction of ischaemia, showed neuroprotective effects, reducing blood-brain barrier disruption and infarct volumes. The neuroprotection was partially attributed to the stabilization of the hypoxia-inducible factor (HIF) pathway, suggesting its potential for therapeutic activation in neurovascular protection from cerebral ischaemia (Chen et al., 2014).

Enhancement of Antimutagenic Metabolites

Dietary antioxidants, such as BHA and ethoxyquin, were found to reduce the levels of mutagenic metabolites of benzo(a)pyrene in mice, a function partially attributed to the elevation of hepatic glutathione S-transferase activities. The presence of compounds related to 4-Chloro-2-hydroxyquinoline-3-carbaldehyde in the diet played a role in enhancing the body's ability to inactivate arene oxides and other hydrophobic electrophiles, indicating its potential application in cancer prevention (Benson et al., 1978).

Antitumor Applications

In the realm of antitumor applications, a derivative of 4-Chloro-2-hydroxyquinoline-3-carbaldehyde, CHM-1-P-Na, showcased potent antitumor activity in preclinical evaluations. The compound displayed a unique mechanism of action, effectively causing apoptotic effects in breast carcinoma cells and showing promise as a candidate for anticancer clinical trials (Chou et al., 2010).

Investigation of Antileishmanial and Antimalarial Properties

4-Chloro-2-hydroxyquinoline-3-carbaldehyde and its derivatives have been explored for their antileishmanial and antimalarial properties. Studies have assessed the efficacy of chloroquine, a derivative, in combination therapies for diseases like cutaneous leishmaniasis and malaria. These studies highlight the potential of 4-Chloro-2-hydroxyquinoline-3-carbaldehyde derivatives in developing new treatments for these diseases (Wijnant et al., 2017), (Werbel et al., 1986).

Toxicological Studies and Drug Safety

4-Chloro-2-hydroxyquinoline-3-carbaldehyde and its derivatives have also been the subject of toxicological studies to determine their safety profiles. Research in this area aims to understand the acute toxicity and potential side effects, paving the way for the safe use of these compounds in therapeutic applications (Bogdan et al., 2019).

Future Directions

The future directions for research on 4-Chloro-2-hydroxyquinoline-3-carbaldehyde and related analogs could involve further exploration of their synthesis, reactions, and applications . The development of potent lead compounds with good efficacy and low toxicity is a potential area of focus .

properties

IUPAC Name

4-chloro-2-oxo-1H-quinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-9-6-3-1-2-4-8(6)12-10(14)7(9)5-13/h1-5H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPNXXIYWLPSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-hydroxyquinoline-3-carbaldehyde

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